(4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one

Übersicht

Beschreibung

(4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one typically involves the following steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. For this compound, the nitrile oxide is generated in situ from a suitable precursor, such as a hydroximoyl chloride, under basic conditions.

-

Introduction of the Chloromethyl Group: : The chloromethyl group can be introduced via a chloromethylation reaction. This involves the reaction of the isoxazole intermediate with formaldehyde and hydrochloric acid or other chloromethylating agents under controlled conditions.

-

Formation of the Benzylidene Moiety: : The final step involves the condensation of the isoxazole intermediate with 3-methoxybenzaldehyde. This reaction is typically carried out under basic or acidic conditions to form the benzylidene linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

-

Reduction: : Reduction reactions can target the isoxazole ring or the benzylidene moiety, potentially leading to the formation of dihydroisoxazole derivatives or reduced benzylidene compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines in the presence of a base are typical reagents.

Major Products

Oxidation: Products include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Products include dihydroisoxazole derivatives or reduced benzylidene compounds.

Substitution: Products vary depending on the nucleophile used, such as azido, thiol, or amine derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that (4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness can be attributed to the isoxazole moiety, which is often associated with bioactive compounds.

- Anticancer Potential : Some derivatives of isoxazole compounds have been reported to exhibit cytotoxic effects on cancer cell lines. The chloromethyl group may enhance its ability to interact with biological targets, making it a candidate for further investigation in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound demonstrated effective methodologies for its preparation. The synthesis involved the reaction of appropriate precursors under controlled conditions, yielding high purity levels suitable for biological testing. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the compound, laying the groundwork for further biological evaluations .

Case Study 2: Antimicrobial Evaluation

In a comparative study assessing various isoxazole derivatives, this compound was tested against bacteria and fungi. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

- Pharmaceutical Development : Given its antimicrobial and anticancer properties, this compound could be a candidate for drug development targeting infectious diseases and cancer.

- Material Science : The unique chemical structure may allow for applications in creating novel materials with specific properties, such as sensors or catalysts.

Wirkmechanismus

The mechanism of action of (4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The methoxybenzylidene moiety may interact with hydrophobic pockets in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4E)-3-(Chloromethyl)-4-(benzylidene)-isoxazol-5(4H)-one: Lacks the methoxy group, which may affect its reactivity and bioactivity.

(4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one: Similar structure but with the methoxy group in a different position, potentially altering its chemical and biological properties.

(4E)-3-(Chloromethyl)-4-(3-hydroxybenzylidene)-isoxazol-5(4H)-one: Contains a hydroxy group instead of a methoxy group, which can significantly change its reactivity and interactions.

Uniqueness

The presence of the methoxy group in (4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one imparts unique electronic and steric properties, influencing its reactivity and potential applications. This compound’s specific structure allows for targeted modifications and interactions, making it a valuable molecule in various research and industrial contexts.

Biologische Aktivität

(4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. Isoxazole derivatives are known for their potential in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

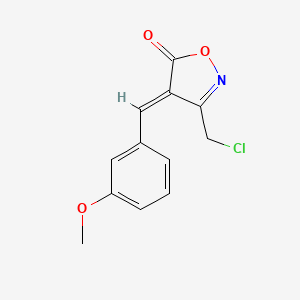

Structural Overview

The structural formula of this compound can be represented as follows:

This structure features a chloromethyl group and a methoxybenzylidene moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds with similar structural features have been shown to induce apoptosis in various cancer cell lines. In one study, isoxazole derivatives exhibited IC50 values ranging from 0.02 to 16.1 µM against different cancer cell lines such as MCF-7 and A375 . Specifically, the presence of substituents like methoxy and chloromethyl enhances cytotoxicity, suggesting that this compound may exhibit similar or greater potency.

Antimicrobial Activity

Isoxazoles have also demonstrated broad-spectrum antimicrobial activity. Compounds with isoxazole scaffolds have been reported to show significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of isoxazoles are attributed to their ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). For example, certain derivatives have shown IC50 values in the range of 10–30 µM against these targets, indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on the isoxazole ring. SAR studies indicate that:

- Chloromethyl Substitution : Enhances lipophilicity and may improve interaction with biological targets.

- Methoxy Group : Often increases solubility and bioavailability, contributing to higher anticancer activity .

- Positioning of Substituents : The positioning of substituents on the benzylidene moiety can significantly affect the compound's binding affinity to target proteins.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- Anticancer Study : A recent investigation assessed a series of isoxazole derivatives for their cytotoxic effects on U87 glioblastoma cells. The results indicated that compounds with methoxy groups showed enhanced apoptotic activity compared to their unsubstituted counterparts .

- Antimicrobial Evaluation : Another study evaluated a range of isoxazole derivatives against common bacterial strains. The findings revealed that compounds featuring halogen substitutions exhibited superior antibacterial activity compared to those without such modifications .

Eigenschaften

IUPAC Name |

3-(chloromethyl)-4-[(3-methoxyphenyl)methylidene]-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-9-4-2-3-8(5-9)6-10-11(7-13)14-17-12(10)15/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBOJZFCLPOVOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=NOC2=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101161315 | |

| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(3-methoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142199-16-3 | |

| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(3-methoxyphenyl)methylene]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142199-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(3-methoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.